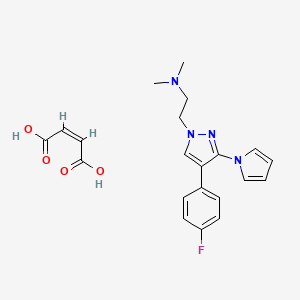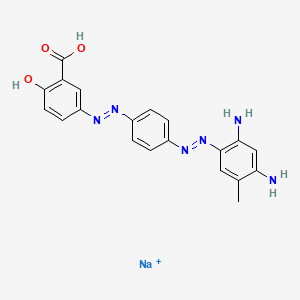
Ningetinib
Overview
Description
Ningetinib is the tosylate salt form of an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity . It has been investigated in 1 clinical trial .
Molecular Structure Analysis
Ningetinib has a molecular weight of 556.21 and a chemical formula of C31H29FN4O5 . The InChI code is InChI=1S/C31H29FN4O5/c1-19-28 (30 (38)36 (35 (19)4)21-8-6-5-7-9-21)29 (37)34-20-10-13-27 (24 (32)16-20)41-26-14-15-33-25-17-22 (11-12-23 (25)26)40-18-31 (2,3)39/h5-17,39H,18H2,1-4H3, (H,34,37) .
Chemical Reactions Analysis
Ningetinib is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) with IC50s of 6.7, 1.9 and <1.0 nM for c-Met, VEGFR2 and Axl, respectively .
Physical And Chemical Properties Analysis
Ningetinib has a molecular weight of 556.594 and a chemical formula of C31H29FN4O5 . It is a small molecule and is under investigation in clinical trial NCT03758287 .
Scientific Research Applications
Ningetinib: A Comprehensive Analysis of Scientific Research Applications
1. Combination Therapy for Non-Small Cell Lung Cancer (NSCLC) Ningetinib, when used in combination with other tyrosine kinase inhibitors like gefitinib, has shown promise in the treatment of advanced EGFR-mutant NSCLC. Studies suggest that this combination can benefit patients as a first-line treatment, enhancing the therapeutic effects compared to single-drug therapy .
Drug-Drug Interaction Studies: Research has been conducted to evaluate the drug-drug interactions between Ningetinib and other medications, such as gefitinib. These studies are crucial for understanding the pharmacokinetics and ensuring safe coadministration of these drugs in clinical settings .
3. Mechanisms of Action in Targeted Therapy Ningetinib’s role as a MET/AXL inhibitor is being investigated for its efficacy and tolerability. Understanding how Ningetinib interacts with these pathways is vital for developing targeted therapies for conditions like EGFR-mutant NSCLC .
Pharmacokinetics and Safety Profiles: Detailed pharmacokinetic studies are essential to determine the safety, tolerability, and feasibility of Ningetinib, especially when used in combination therapies. Such research helps in optimizing dosing regimens and minimizing adverse effects .
Impact on Plasma Exposure Levels: Investigations into how Ningetinib affects plasma exposure levels, particularly concerning its metabolites like N-demethylated Ningetinib (M1), provide insights into the drug’s metabolism and potential implications for treatment efficacy .
Clinical Relevance of MET/AXL Dysregulations: By evaluating the clinical relevance of MET/AXL dysregulations, researchers can better understand the potential of Ningetinib to address specific genetic mutations and resistance mechanisms in cancer cells .
Pharmacokinetics, safety, tolerability, and feasibility of … - Springer Drug interaction of ningetinib and gefitinib involving CYP1A1 and … Ningetinib plus gefitinib in EGFR-mutant non-small-cell lung cancer …
Mechanism of Action
Target of Action
Ningetinib is a multi-target small molecule kinase inhibitor . It can effectively inhibit multiple kinases such as VEGFR2, AXL, MER, and c-Met . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and angiogenesis .
Mode of Action
Ningetinib works by binding to its targets (VEGFR2, AXL, MER, and c-Met) and inhibiting their signaling pathways . This interaction blocks the downstream signaling cascades , thereby inhibiting the growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .
Biochemical Pathways
The inhibition of these kinases by Ningetinib affects several biochemical pathways. For instance, the inhibition of VEGFR2 blocks the VEGF signaling pathway, which is crucial for angiogenesis . Similarly, the inhibition of AXL and MER kinases can affect various cellular processes, including cell survival, proliferation, and migration .
Pharmacokinetics
It’s known that the metabolism of ningetinib results in the formation of n-demethylated ningetinib (m1), which might simultaneously increase the tissue concentration of ningetinib .
Result of Action
The molecular and cellular effects of Ningetinib’s action include the inhibition of cell proliferation, migration, and transformation of fibroblasts to myofibroblasts . These effects can lead to the inhibition of tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of Ningetinib can be influenced by various environmental factors. For instance, drug-drug interactions may occur when Ningetinib is co-administered with other drugs, affecting its pharmacokinetics . .
Safety and Hazards
properties
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYYQSZNRVQLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394820-69-9 | |
| Record name | Ningetinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ningetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NINGETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What are the primary molecular targets of Ningetinib and how does this interaction impact tumor cells?
A1: Ningetinib is a tyrosine kinase inhibitor that specifically targets a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and progression. These targets include c-MET/Hepatocyte Growth Factor Receptor (HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), AXL, MER, and FMS-like tyrosine kinase 3 (FLT3) [, ]. By binding to these kinases, Ningetinib effectively inhibits their signaling pathways, ultimately leading to a reduction in tumor cell proliferation, angiogenesis (formation of new blood vessels that supply the tumor), and metastasis [].
Q2: What is the significance of the high plasma exposure of Ningetinib's N-demethylated metabolite (M1)?
A3: The high plasma exposure of M1, despite its low metabolic yield, can be attributed to several factors. Firstly, M1 demonstrates a low affinity for tissues, leading to less distribution into tissues and prolonged circulation in the plasma []. Secondly, Ningetinib itself inhibits efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) []. Since M1 is a substrate for these transporters, Ningetinib's inhibitory action on them further contributes to the high plasma levels of M1 by reducing its excretion from the body [].
Q3: Have there been any clinical trials investigating the combination of Ningetinib and Gefitinib in specific patient populations?
A4: Yes, a Phase Ib clinical trial (NCT03758287) has been conducted to evaluate the safety and determine the recommended phase 2 dose of Ningetinib in combination with Gefitinib for Chinese patients with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistant NSCLC who are negative for the T790M mutation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)




![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)


